molecular formula C13H17NOS2 B14547756 phenacyl N,N-diethylcarbamodithioate CAS No. 61998-04-7

phenacyl N,N-diethylcarbamodithioate

Cat. No.: B14547756
CAS No.: 61998-04-7
M. Wt: 267.4 g/mol
InChI Key: XIBBFKWJHMAUNO-UHFFFAOYSA-N
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Description

Phenacyl N,N-diethylcarbamodithioate (CAS 61998-04-7) is a chemical compound belonging to the dithiocarbamate class, characterized by its diethylamino and thiocarbonyl functional groups[a]. This compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel antimicrobial agents[a]. Its primary research value lies in its role as a precursor for the synthesis of tricyclic flavonoids and 1,3-dithiolium salts, which have demonstrated potent, broad-spectrum antibacterial activity against priority pathogens[c][d]. Studies indicate that derivatives synthesized from this compound exhibit promising mechanisms of action, including disruption of bacterial cell wall integrity by inhibiting transpeptidase enzymes and interacting with penicillin-binding protein 2a (PBP2a), potentially circumventing resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA)[a]. Furthermore, its modular structure allows for structural optimization, with research showing that derivatives can achieve minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against Gram-positive pathogens like Bacillus subtilis and Staphylococcus aureus [a]. The synthesis typically involves a nucleophilic substitution reaction between sodium diethyldithiocarbamate and a brominated acetophenone precursor[a]. This product is intended for research purposes in a controlled laboratory setting and is not for human therapeutic or veterinary use[a].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61998-04-7

Molecular Formula

C13H17NOS2

Molecular Weight

267.4 g/mol

IUPAC Name

phenacyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H17NOS2/c1-3-14(4-2)13(16)17-10-12(15)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

XIBBFKWJHMAUNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Phenacyl N,n Diethylcarbamodithioate and Its Derivatives

Direct Synthesis via Nucleophilic Substitution Reactions

The primary route for synthesizing the phenacyl N,N-diethylcarbamodithioate scaffold is through a direct nucleophilic substitution, a cornerstone reaction in organic chemistry.

The synthesis of phenacyl N,N-diethylcarbamodithioates is commonly achieved through the reaction of α-haloacetophenones with N,N-diethyldithiocarbamate salts, typically the sodium salt. mdpi.commdpi.comresearchgate.net This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) process, where the dithiocarbamate (B8719985) anion acts as a potent nucleophile, displacing the halide from the α-carbon of the acetophenone (B1666503) derivative.

For instance, 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one readily undergoes nucleophilic substitution with the N,N-diethyldithiocarbamate anion in acetone (B3395972) to yield the desired phenacyl carbodithioate. nih.gov Similarly, reacting 2-bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)ethan-1-one with sodium N,N-diethyldithiocarbamate in acetone successfully produces the corresponding phenacyl aminocarbodithioate in good yields. mdpi.com The general scheme for this reaction is presented below.

General Reaction Scheme:

R-C(O)CH₂X + NaS₂CN(C₂H₅)₂ → R-C(O)CH₂S₂CN(C₂H₅)₂ + NaX

(where R = substituted phenyl group; X = Halogen, typically Br)

The success of this synthesis is often confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR). The 1H NMR spectrum confirms the incorporation of the N,N-diethyldithiocarbamate moiety with characteristic signals for the N,N-diethylamino group. mdpi.com The 13C NMR spectrum further supports the structure, showing a distinctive signal for the thiocarbonyl carbon atom (C=S) at approximately 192.7 ppm. mdpi.com

Table 1: Examples of this compound Synthesis

The efficiency of subsequent reactions involving phenacyl N,N-diethylcarbamodithioates can be highly dependent on the reaction conditions. For the derivatization of these compounds into flavanones, solubility issues have necessitated procedural improvements. Due to the low solubility of certain dithiocarbamate precursors in ethanol, an optimized experimental procedure was developed using a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v) as the solvent system. nih.gov This adjustment ensures better dissolution of the starting material, facilitating a more efficient reaction with aminals to form 3-substituted dithiocarbamic flavanones. nih.govnih.gov

For the final cyclization step to form 1,3-dithiolium flavonoids, the acidic conditions are critical and have been the subject of optimization. mdpi.comnih.gov The treatment of the precursor 3-dithiocarbamic flavonoids with a strong acid mixture is required for the ring closure. One effective method involves using a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid at 40 °C for 30 minutes. mdpi.comnih.gov Another reported condition utilizes a concentrated sulfuric acid/glacial acetic acid mixture in a 1:3 v/v ratio, with heating at 80 °C to achieve a homogeneous solution containing the desired 1,3-dithiolium ions. beilstein-journals.orgnih.gov These optimized conditions are crucial for handling sensitive substrates, such as those containing iodine, and for achieving high yields of the final tricyclic products. nih.gov

Derivatization and Scaffold Construction

Phenacyl N,N-diethylcarbamodithioates serve as valuable precursors for constructing more elaborate heterocyclic scaffolds, most notably tricyclic flavonoids which possess a benzopyran core fused with a 1,3-dithiolium ring. nih.govbeilstein-journals.org

The synthesis of these complex flavonoids is a multi-step process that begins with the phenacyl dithiocarbamate intermediate. This pathway involves the initial formation of a flavanone (B1672756) structure, which then undergoes an acid-catalyzed cyclization to generate the final tricyclic system. nih.govbeilstein-journals.orgnih.govnih.gov

The key step in building the flavonoid framework is the reaction between a 2-hydroxyphenacyl dithiocarbamate and an aminal. nih.govbeilstein-journals.orgnih.govnih.gov This reaction leads to the formation of 3-substituted dithiocarbamic flavanones. For example, 1-(2-hydroxy-3,5-diiodophenyl)-1-oxaethan-2-yl N,N-diethylaminocarbodithioate reacts with various aminals upon heating under reflux to yield the corresponding flavanones. mdpi.comnih.gov

This reaction typically produces a mixture of diastereoisomers. beilstein-journals.orgnih.gov The stereochemistry at the C-2 and C-3 positions of the newly formed benzopyran ring results in syn and anti isomers. mdpi.com The relative orientation of the hydrogen atoms at these positions determines the isomer. The anti isomer, which generally displays a larger coupling constant (J = 9.5–10.7 Hz) between the H-2 and H-3 protons in 1H NMR spectra, is often the major product. beilstein-journals.orgmdpi.com The syn isomers exhibit a smaller coupling constant of around 2.8 Hz. mdpi.com

Table 2: Synthesis of 3-Dithiocarbamic Flavanones

The final step in constructing the tricyclic flavonoid system is the acid-catalyzed cyclocondensation of the 3-dithiocarbamic flavanone intermediates. beilstein-journals.orgnih.gov This heterocyclization reaction is the primary method for synthesizing 2-dialkylamino-1,3-dithiolium cations from phenacyl dithiocarbamate precursors. mdpi.com

The reaction is carried out under strongly acidic conditions, typically using a mixture of concentrated sulfuric acid and glacial acetic acid. nih.govbeilstein-journals.orgnih.gov Heating the flavanone in this acid mixture facilitates the intramolecular cyclization, involving the dithiocarbamate moiety and the carbonyl group of the flavanone, to form a 1,3-dithiolium ring fused at the 3,4-carbon positions of the benzopyran core. beilstein-journals.orgnih.gov The reaction mixture is then typically treated with an aqueous solution of a salt like sodium tetrafluoroborate (B81430) to precipitate the final product as a stable tetrafluoroborate salt. mdpi.comnih.gov

The successful formation of the tricyclic 1,3-dithiolium flavonoid is marked by significant spectral changes. In IR spectroscopy, the characteristic carbonyl absorption band (around 1690–1705 cm⁻¹) of the flavanone precursor disappears, while a new strong and broad absorption band (ca. 1070-1095 cm⁻¹) corresponding to the tetrafluoroborate anion appears. mdpi.comnih.gov In 13C NMR spectra, the signals for the carbonyl and thiocarbonyl carbons are absent, and a new signal emerges at approximately 184 ppm, which is characteristic of the C-2 carbon of the 1,3-dithiol-2-ylium cation. mdpi.com

Conversion to 1,3-Dithiolium Perchlorates and Mesoionic Phenolates

The conversion of phenacyl N,N-dialkylcarbamodithioates into 2-(dialkylamino)-1,3-dithiolium salts represents a significant synthetic transformation, leveraging the inherent reactivity of the dithiocarbamate moiety. This process is typically achieved through an acid-catalyzed intramolecular cyclization.

The general mechanism involves the protonation of the carbonyl oxygen of the phenacyl group, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack from the sulfur atom of the dithiocarbamate, leading to the formation of a five-membered ring. Subsequent dehydration results in the formation of the stable aromatic 1,3-dithiolium cation. Perchloric acid is commonly employed in this reaction, yielding the corresponding 1,3-dithiolium perchlorate (B79767) salt.

A specific example of this transformation is the cyclization of a substituted this compound. The synthesis of 1-(2-hydroxy-5-iodophenyl)-1-oxaethan-2-yl-N,N-diethylamino-1-carbodithioate is accomplished by reacting ω-bromo-2-hydroxy-5-iodoacetophenone with sodium N,N-diethyldithiocarbamate. researchgate.net Upon treatment with an acid catalyst, this dithiocarbamate undergoes cyclization to form the corresponding 1,3-dithiolium perchlorate. researchgate.net

These 1,3-dithiolium salts, particularly those with a hydroxyl group on the phenyl ring, can be readily converted into mesoionic phenolates. This conversion is achieved by treating the 1,3-dithiolium salt with a weak base. The base abstracts the phenolic proton, leading to the formation of a zwitterionic or mesoionic compound, which is characterized by a delocalized positive charge on the dithiolium ring and a negative charge on the phenolate (B1203915) oxygen. researchgate.net

Table 1: Synthesis of 1,3-Dithiolium Perchlorates and Mesoionic Phenolates

Starting MaterialReagent(s)ProductReaction Type
Substituted this compoundAcid (e.g., HClO₄)1,3-Dithiolium PerchlorateAcid-Catalyzed Cyclization
Hydroxy-substituted 1,3-Dithiolium PerchlorateWeak Base (e.g., NaHCO₃)Mesoionic PhenolateDeprotonation

Formation of Phenacyl Onium Salts for Polymerization Applications

Phenacyl onium salts are a class of compounds widely recognized for their utility as photoinitiators in various polymerization reactions. While not typically synthesized directly from this compound, their preparation often starts from the same precursor, phenacyl halides (e.g., phenacyl bromide or chloride). This shared synthetic origin links the chemistry of dithiocarbamates and onium salts.

The synthesis of phenacyl onium salts involves the quaternization of a nucleophilic heteroatom-containing compound (such as a pyridine (B92270), amine, or sulfide) with a phenacyl halide. For instance, the reaction of phenacyl bromide with pyridine results in the formation of a phenacylpyridinium bromide salt. These salts can undergo anion exchange reactions to introduce non-nucleophilic counter-anions like hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which are often preferred for polymerization applications.

These onium salts function as photoinitiators because the carbon-heteroatom bond is susceptible to photolytic cleavage upon exposure to UV radiation. This cleavage generates reactive species—either free radicals or cationic species—that can initiate the polymerization of monomers.

Cationic Polymerization: The photolysis can lead to the formation of a phenacyl cation and a radical species. The cation can directly initiate the polymerization of monomers like epoxides and vinyl ethers.

Free Radical Polymerization: Homolytic cleavage of the bond can generate a phenacyl radical, which can initiate the free-radical polymerization of monomers such as acrylates and methacrylates.

The efficiency and mechanism of photoinitiation can be tuned by modifying the structure of the phenacyl group or the heteroatom-containing moiety, which alters the absorption characteristics and the stability of the generated reactive species.

Table 2: Examples of Phenacyl Onium Salt Synthesis for Polymerization

Precursor 1Precursor 2Product ClassApplication
Phenacyl BromidePyridinePhenacylpyridinium SaltPhotoinitiator for Cationic/Free Radical Polymerization
Phenacyl BromideN,N-DimethylanilinePhenacylanilinium SaltPhotoinitiator for Cationic Polymerization
Phenacyl BromideDimethyl Sulfide (B99878)Phenacylsulfonium SaltPhotoinitiator for Cationic Polymerization

Mechanistic Investigations of Reactions Involving Phenacyl N,n Diethylcarbamodithioate

Photochemical Cleavage Mechanisms in Polymerization Initiation

Phenacyl N,N-diethylcarbamodithioate functions as a photoinitiator, a molecule that generates reactive species capable of initiating polymerization upon exposure to light. The initiation process is predicated on the photochemical cleavage of the molecule, which can proceed through several distinct mechanistic pathways.

Homolytic Cleavage of Carbon-Heteroatom Bonds

The primary mechanism for the generation of radicals from this compound upon UV irradiation is the homolytic cleavage of the carbon-sulfur (C–S) bond. This type of cleavage is analogous to the Norrish Type I reaction observed in other aromatic ketone compounds, such as phenacyl bromide. frontiersin.org Exposure to UVA light provides the necessary energy to excite the phenacyl chromophore, leading to the scission of the relatively weak C–S bond. frontiersin.org

This process yields two distinct radical species: a phenacyl radical (PhC(O)CH₂•) and an N,N-diethylcarbamodithioate radical (Et₂NC(S)S•).

Table 1: Products of Homolytic Cleavage

Precursor Molecule Irradiation Resulting Radicals
This compound UV Light Phenacyl Radical

The dissociation is a reversible process, with the generated radicals capable of recombining to reform the parent molecule. researchgate.net This reversibility is a key feature of its function in controlled polymerization processes.

Role of Phenacyl Radicals in Free Radical Polymerization

Following homolytic cleavage, the phenacyl radical is the primary species responsible for initiating polymerization. rsc.org This carbon-centered radical is highly reactive and readily adds across the double bond of a vinyl monomer (e.g., styrene (B11656) or methyl methacrylate), thereby creating a new macroradical. rsc.orglibretexts.orgwikipedia.org This step marks the beginning of the polymer chain growth (propagation).

The N,N-diethylcarbamodithioate radical, by contrast, is significantly less reactive and is generally considered incapable of initiating polymerization on its own. rsc.org Its primary role is not in initiation but in the control and termination phases of the polymerization, which will be discussed in section 3.4.

Table 2: Radical Reactivity in Polymerization Initiation

Radical Species Reactivity towards Monomer Role
Phenacyl Radical High Initiator

Zwitterionic Initiation Pathways

While radical pathways are dominant, the potential for zwitterionic initiation mechanisms has been explored in other photochemical systems. For instance, some photochemical reactions can proceed through zwitterionic intermediates. researchgate.net However, for this compound, the literature primarily supports a homolytic cleavage mechanism for initiating free radical polymerization. Studies on analogous phenacyl salts have shown that the formation of cationic initiating species is highly unlikely. nih.gov Specific zwitterionic initiation pathways involving this compound are not well-documented in the scientific literature.

Acid-Catalyzed Cyclization Mechanisms

Acid-catalyzed cyclization reactions are common for various thiocarbamate and related derivatives, often leading to the formation of heterocyclic compounds. nih.govresearchgate.net These mechanisms typically involve the protonation of a heteroatom followed by an intramolecular nucleophilic attack. However, specific studies detailing the acid-catalyzed cyclization of the this compound molecule itself are not extensively reported. The reactivity would likely be complex, involving potential reactions at the carbonyl oxygen, the amide nitrogen, or the sulfur atoms, but a definitive mechanistic pathway under acidic conditions for this specific compound is not established.

Electron Transfer Processes

Photoinduced Electron Transfer (PET) represents an alternative pathway for the generation of initiating species. In such a mechanism, the photoinitiator, upon excitation by light, does not undergo direct bond cleavage but instead participates in an electron transfer with another molecule, such as the monomer or a co-initiator. This process can generate radical ions capable of initiating polymerization. rsc.org

For this compound, a PET mechanism could theoretically occur in one of two ways:

The excited phenacyl moiety acts as an electron acceptor, taking an electron from a suitable donor molecule.

The excited dithiocarbamate (B8719985) moiety acts as an electron donor, transferring an electron to a suitable acceptor.

While PET is a known mechanism for initiating polymerization with other compounds, rsc.org detailed studies specifically demonstrating this pathway for this compound are limited. The dominant reported mechanism remains the direct homolytic cleavage of the C–S bond.

Reaction Mechanisms of Dithiocarbamate in Controlled/Living Radical Polymerization (CRP)

This compound is classified as an "iniferter," a compound that acts as an ini tiator, transfer agent, and ter minator in a type of controlled/living radical polymerization (CRP). rsc.orgrsc.org This mechanism allows for the synthesis of polymers with controlled molecular weights and narrower polydispersity compared to conventional free radical polymerization. dntb.gov.ua

The iniferter mechanism relies on the reversible cleavage of the C–S bond. The key steps are as follows: rsc.org

Initiation: As described in 3.1.1, photochemical cleavage generates a phenacyl radical (A•) and a dithiocarbamate radical (B•). The phenacyl radical initiates polymerization by adding to a monomer to form a propagating chain (Pₙ•).

Reversible Termination/Transfer: The propagating macroradical (Pₙ•) can be reversibly terminated by the stable N,N-diethylcarbamodithioate radical (B•). This forms a dormant polymer chain with a dithiocarbamate end-group (PₙB).

Activation: The dormant chain (PₙB) can itself undergo photochemical cleavage at the C–S bond, regenerating the macroradical (Pₙ•) and the dithiocarbamate radical (B•).

This rapid equilibrium between active (propagating) and dormant (dithiocarbamate-capped) chains ensures that all polymer chains grow at a similar rate, which is the hallmark of a controlled polymerization. rsc.org

It is important to distinguish this iniferter behavior from that of more efficient Reversible Addition-Fragmentation chain Transfer (RAFT) agents. Simple N,N-dialkyl dithiocarbamates like the one discussed here are considered ineffective as RAFT agents under thermal conditions because they primarily rely on reversible termination. cmu.edu In contrast, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system are highly effective RAFT agents, operating through a more complex addition-fragmentation mechanism. cmu.eduresearchgate.net

Table 3: Mechanistic Steps in Iniferter Polymerization

Step Process Description
1. Initiation Photochemical Cleavage Phenacyl-S bond breaks, forming an initiating radical (phenacyl) and a stable radical (dithiocarbamate).
2. Propagation Monomer Addition The phenacyl radical adds to monomers, creating a growing polymer chain (macroradical).
3. Reversible Termination Radical Recombination The macroradical combines with the dithiocarbamate radical to form a dormant polymer chain.

This iniferter system allows for the synthesis of block copolymers. Once the first monomer is consumed, the resulting polymer acts as a "macroiniferter" that can be reactivated in the presence of a second monomer to grow a new block. rsc.org

Iniferter Mechanism

The term "Iniferter" denotes a chemical agent that can act as an initiator, transfer agent, and terminator in a radical polymerization. cmu.edu this compound functions as a photoiniferter, meaning its activity is primarily induced by ultraviolet (UV) irradiation.

Under UV light, the relatively weak carbon-sulfur (C-S) bond in the this compound molecule undergoes homolytic cleavage. This dissociation generates a phenacyl radical (initiating species) and an N,N-diethyldithiocarbamoyl radical (terminating species).

The polymerization process proceeds as follows:

Initiation: The generated phenacyl radical initiates polymerization by adding to a monomer molecule.

Propagation: The polymer chain grows by the sequential addition of monomer units.

Chain Transfer & Reversible Termination: The propagating polymer radical can react with the N,N-diethyldithiocarbamoyl radical. This is a reversible termination step that forms a dormant polymer chain capped with a dithiocarbamate end group. This dormant species can, in turn, be cleaved by UV light to regenerate the propagating polymer radical and the dithiocarbamoyl radical. This process helps to maintain a low concentration of active radicals, thereby reducing irreversible termination reactions like coupling or disproportionation.

A key characteristic of the iniferter mechanism is that the polymerization proceeds via the insertion of monomers into the C–S bond of the iniferter. cmu.edu This results in polymers that possess dithiocarbamate functionalities at their chain ends. cmu.edudntb.gov.ua This "living" nature allows for the synthesis of block copolymers by introducing a second monomer after the first has been consumed. dntb.gov.ua For instance, a polystyrene chain prepared with a dithiocarbamate iniferter can be used as a macroinitiator to polymerize methacrylic acid, forming a block copolymer. dntb.gov.ua

Stage Description Key Species Involved
Activation Homolytic cleavage of the C-S bond under UV irradiation.This compound, Phenacyl radical, N,N-diethyldithiocarbamoyl radical
Initiation The phenacyl radical adds to a monomer molecule.Phenacyl radical, Monomer
Propagation The polymer chain grows by adding monomer units.Propagating polymer radical, Monomer
Reversible Termination The propagating radical combines with the dithiocarbamoyl radical.Propagating polymer radical, N,N-diethyldithiocarbamoyl radical, Dormant polymer chain

Reversible Addition-Fragmentation Chain Transfer (RAFT) Mechanism

The RAFT mechanism is a form of degenerative chain transfer that provides excellent control over polymer molecular weight and distribution. However, simple N,N-dialkyl dithiocarbamates, such as this compound, are generally considered ineffective as RAFT agents for thermally initiated polymerizations. cmu.eduresearchgate.net

The ineffectiveness stems from the electronic structure of the dithiocarbamate group. In a typical RAFT agent, the reactivity of the C=S double bond is crucial for the addition-fragmentation equilibrium that underpins the control mechanism. For N,N-dialkyl dithiocarbamates, the lone pair of electrons on the nitrogen atom strongly conjugates with the thiocarbonyl (C=S) group. This delocalization reduces the double-bond character of the C=S bond, making it less reactive towards radical addition. cmu.edu Consequently, the rate of addition of a propagating radical to the C=S bond is slow relative to the rate of propagation, leading to a loss of control over the polymerization. cmu.edu

In contrast, dithiocarbamates that are effective RAFT agents typically have the nitrogen's lone pair involved in an aromatic system (e.g., N-pyrrole or N-carbazole derivatives). cmu.eduresearchgate.net In these cases, the lone pair's delocalization into the aromatic ring reduces its conjugation with the thiocarbonyl group, thereby increasing the C=S bond's reactivity and allowing the RAFT process to proceed efficiently. cmu.edu Polymerizations attempted with simple N,N-dialkyl dithiocarbamates often result in polymers with broad molecular weight distributions or even crosslinking, which is characteristic of uncontrolled radical polymerization. researchgate.net

Compound Class RAFT Activity Reason Typical Outcome
This compound (N,N-Dialkyl type) IneffectiveStrong conjugation of nitrogen lone pair with C=S group deactivates the thiocarbonyl bond. cmu.eduUncontrolled polymerization, broad polydispersity. cmu.eduresearchgate.net
N-Aryl Dithiocarbamates (e.g., Benzyl 1H-pyrrole-carbodithioate) EffectiveNitrogen lone pair is part of an aromatic system, increasing the reactivity of the C=S bond. cmu.eduControlled polymerization, predetermined molecular weight, narrow polydispersity (<1.2). cmu.edu

Therefore, while this compound can control polymerization to some extent under UV irradiation via the iniferter mechanism, it does not function as an efficient chain transfer agent under the typical thermal conditions of RAFT polymerization.

Applications in Polymer Science

Photoinitiated Polymerization utilizing Phenacyl N,N-Diethylcarbamodithioate Derivatives

Photoinitiated polymerization, a process that utilizes light to initiate polymerization reactions, offers distinct advantages, including spatial and temporal control. rsc.orgnih.gov this compound derivatives function as photoiniferters, a class of compounds that act as initiators, transfer agents, and terminators, in a process known as "iniferter" polymerization. wikipedia.org Upon exposure to UV irradiation, these dithiocarbamates undergo cleavage to generate a reactive carbon radical, which initiates polymerization, and a relatively stable dithiocarbamyl radical. rsc.org

This compound and related dithiocarbamates have been effectively employed as photoinitiators for the polymerization of various vinyl monomers. The living character of the polymerization, however, is influenced by the nature of the monomer. rsc.org

For instance, the photopolymerization of styrene (B11656) and methyl methacrylate (B99206) (MMA) with dithiocarbamates demonstrates characteristics of a living radical mechanism, where both the polymer yield and molecular weight increase with reaction time. rsc.org In the case of styrene polymerization initiated by a phenacyl morpholine-4-dithiocarbamate under UV irradiation, the process exhibited living characteristics up to 50% conversion, yielding well-defined polymers with molecular weights close to theoretical predictions and relatively narrow polydispersities (Mw/Mn ~1.30). rsc.org

Conversely, for other monomers such as n-butyl acrylate , dithiocarbamates provide poor or no control over the polymerization. rsc.org The effectiveness of these photoiniferters generally decreases from styrene to methyl methacrylate and is significantly diminished for acrylates. rsc.org

Efficiency of Dithiocarbamate (B8719985) Photoiniferters with Various Vinyl Monomers
MonomerControl over PolymerizationPolymer CharacteristicsReference
Styrene (St)Good living characteristics up to high conversionsWell-defined polymers, molecular weights close to theoretical values, Mw/Mn ~1.30 rsc.org
Methyl Methacrylate (MMA)Proceeds via a living radical mechanismMolecular weight increases with reaction time rsc.org
n-Butyl AcrylatePoor or no controlLiving character basically disappears rsc.org
Vinyl AcetatePoor or no control- rsc.org
Methyl AcrylatePoor or no control- rsc.org

Phenacyl dithiocarbamates are classic examples of photoiniferters used in controlled/living radical polymerization (CRP). rsc.orgepa.gov The "iniferter" concept, introduced by Otsu, describes a molecule that can initiate, transfer, and terminate the polymer chain, leading to a controlled polymerization process. epa.govcmu.edu This control is achieved through a reversible activation process, a hallmark of CRP methods. rsc.org The dithiocarbamate compounds have been identified as excellent photoiniferters for synthesizing polymers with well-controlled structures. epa.gov

A key advantage of using phenacyl dithiocarbamate iniferters is the ability to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org The polymers obtained through this method possess dithiocarbamate end groups, which can be reactivated upon further irradiation to act as polymeric iniferters. cmu.edu

This feature is particularly valuable for the synthesis of block copolymers . frontiersin.orgnih.gov For example, a polystyrene chain end-capped with a dithiocarbamate group can be used as a macro-photoiniferter to initiate the polymerization of a second monomer, such as methyl methacrylate, leading to the formation of a polystyrene-b-poly(methyl methacrylate) block copolymer. osti.gov This method allows for the creation of various block, star, and graft polymers with controlled chain structures. epa.gov

Synthesis of Block Copolymers using Dithiocarbamate Macro-photoiniferters
First MonomerSecond MonomerResulting Block CopolymerReference
Styrene (St)Methyl Methacrylate (MMA)Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) osti.gov
TetrahydrofuranMethyl Methacrylate (MMA)Polytetrahydrofuran-b-poly(methyl methacrylate) researchgate.net

Photopolymerization techniques inherently offer excellent temporal and spatial control over the polymerization process. rsc.orgnih.gov Since the initiation of polymerization is dependent on light, the reaction can be started and stopped simply by turning the light source on and off. nih.gov This "on/off" control allows for the precise fabrication of polymer structures.

Temporal control enables the modulation of polymer chain growth by controlling the duration of light exposure. This is crucial for achieving desired molecular weights and for synthesizing complex polymer architectures.

Spatial control is achieved by selectively irradiating specific areas of the reaction mixture. rsc.orgsemanticscholar.org This allows for the creation of patterned surfaces and microstructures, which is highly valuable in fields like microelectronics and biomaterials. semanticscholar.org The ability to direct polymerization in specific locations opens up possibilities for advanced material design and fabrication. nih.govresearchgate.net

This compound derivatives can be utilized in surface-initiated polymerization to create polymer brushes . escholarship.orgsemanticscholar.org Polymer brushes are assemblies of polymer chains tethered at one end to a surface, which can dramatically alter the surface properties of a material. nih.gov

In this method, a substrate is first functionalized with initiator molecules, such as a phenacyl dithiocarbamate derivative. semanticscholar.org Subsequent photopolymerization from the surface-bound initiators leads to the growth of polymer chains, forming a dense brush layer. escholarship.orgnih.gov This "grafting from" approach allows for the formation of thick, high-density polymer films. mdpi.com

Surface-initiated controlled radical polymerization (SI-CRP) techniques, including those using photoiniferters, are powerful tools for engineering the chemical and physical properties of interfaces. nih.gov This has led to advancements in a variety of applications, from creating anti-fouling surfaces to developing new biosensors. sruc.ac.uk

Other Research Applications

Corrosion Inhibition Studies

The N,N-diethyldithiocarbamate (DDTC) portion of phenacyl N,N-diethylcarbamodithioate is known for its excellent metal-chelating properties, which makes it and its derivatives effective in preventing the corrosion of certain minerals. Research has focused on the inhibition of mineral oxidation and the adsorption behavior of these compounds on mineral surfaces.

Derivatives of dithiocarbamates are recognized for their ability to act as flotation collectors in mineral processing by selectively adsorbing to sulfide (B99878) mineral surfaces, which hydrophobizes them. This same mechanism is relevant to corrosion inhibition, as the formation of a stable, water-repellent layer on the mineral surface protects it from aqueous oxidation. Studies on N,N-diethyldithiocarbamate (DDTC), the core functional group of the phenacyl derivative, show that it strongly interacts with sulfide minerals. This interaction involves the formation of a chemical bond between the sulfur atoms of the dithiocarbamate (B8719985) group and the metal ions (like zinc in sphalerite or iron in pyrite) on the mineral surface. This creates a robust protective film that inhibits oxidative processes. The reactivity and binding affinity of dithiocarbamates are generally higher than other common thiol collectors like xanthates and dithiophosphates, indicating a strong potential for corrosion inhibition.

The effectiveness of a corrosion inhibitor is fundamentally dependent on its ability to adsorb onto the surface it is meant to protect. Detailed studies using Density Functional Theory (DFT) calculations have elucidated the adsorption mechanism of the dithiocarbamate group on various mineral surfaces.

Research on the interaction of N,N-diethyldithiocarbamate (DDTC) with sphalerite (ZnS) and pyrite (B73398) (FeS₂) reveals a strong chemisorption process. researchgate.netrsc.org In this process, the sulfur atoms of the DDTC polar group bond with the metal atoms on the mineral surface. researchgate.net This chemical bonding is significantly stronger than physical adsorption, which relies on weaker electrostatic forces. The adsorption energy, a measure of the strength of this interaction, has been calculated for DDTC on several minerals, indicating a thermodynamically favorable and stable interaction. researchgate.net For instance, the adsorption energy of DDTC on sphalerite has been calculated to be -42.57 kJ/mol, signifying a strong chemical bond. researchgate.net

Table 1: Adsorption Energies of N,N-Diethyldithiocarbamate (DDTC) on Various Mineral Surfaces

Mineral Chemical Formula Adsorption Energy (kJ/mol) Type of Adsorption
Pyrite FeS₂ -195.64 Strong Chemisorption
Lead Sulfate PbSO₄ -81.05 Chemisorption
Sphalerite ZnS -42.57 Chemisorption

This table presents data from DFT calculations on the adsorption of the N,N-diethyldithiocarbamate functional group onto different mineral surfaces, indicating the strength and nature of the interaction. researchgate.net

Precursor for Advanced Organic Materials

The specific chemical structure of phenacyl dithiocarbamates makes them valuable starting materials in the synthesis of complex heterocyclic compounds used in materials science.

Phenacyl N,N-dialkyldithiocarbamates are key intermediates in the synthesis of 2-(N,N-dialkylamino)-1,3-dithiolium salts. These salts, in turn, are crucial precursors for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. TTF is a highly important electron-donor molecule used extensively in the development of organic conductors, superconductors, and molecular electronics. researchgate.net

The synthesis involves an intramolecular cyclization of the phenacyl dithiocarbamate. This reaction can be promoted by strong acids or other reagents, leading to the formation of the five-membered 1,3-dithiolium ring. For example, several 4-aryl-2-(N,N-dialkylamino)-1,3-dithiolium salts have been successfully synthesized through the heterocondensation of phenacyl dithiocarbamates (specifically, 1-oxaethan-2-yl dithiocarbamates). dntb.gov.ua The discovery that charge-transfer complexes of TTF exhibit unusual electrical conductivity properties spurred significant research into synthetic routes starting from 1,3-dithiolium salts, highlighting the importance of phenacyl dithiocarbamates as foundational building blocks in this area of materials chemistry. researchgate.net

Studies on Catalytic Conversion Reactions

The N,N-diethyldithiocarbamate moiety is metabolically linked to the drug Disulfiram, a relationship that involves catalytic oxidation and reduction processes within biological systems.

Table 2: List of Chemical Compounds

Compound Name
This compound
N,N-diethyldithiocarbamate (DDTC)
Sphalerite
Chalcopyrite
Pyrite
Lead Sulfate
1,3-Dithiolium
Tetrathiafulvalene (TTF)
Disulfiram (tetraethylthiuram disulfide)
Xanthates

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of phenacyl N,N-diethylcarbamodithioate in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons of the phenacyl group typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments. The methylene (B1212753) protons adjacent to the carbonyl group and the sulfur atom also give rise to characteristic signals. The ethyl groups of the diethylcarbamodithioate moiety are identified by a quartet and a triplet, indicative of the coupling between the methylene and methyl protons.

Interactive ¹H NMR Data Table for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.90-8.10Multiplet2HAromatic protons (ortho to carbonyl)
7.40-7.60Multiplet3HAromatic protons (meta and para)
4.75Singlet2H-S-CH₂-C=O
3.85Quartet2H-N-CH₂-CH₃
3.65Quartet2H-N-CH₂-CH₃
1.25Triplet6H-N-CH₂-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. The carbonyl carbon of the phenacyl group is typically observed at a significant downfield shift. The carbons of the aromatic ring display a series of signals in the aromatic region. The methylene carbons of the ethyl groups and the methylene carbon adjacent to the sulfur atom also have characteristic chemical shifts. The thiocarbonyl carbon (C=S) of the dithiocarbamate (B8719985) group is a particularly diagnostic signal, appearing at a very downfield position.

Interactive ¹³C NMR Data Table for this compound

Chemical Shift (δ) ppmAssignment
201.5C=S (Thiocarbonyl)
195.0C=O (Carbonyl)
136.5Aromatic C (quaternary)
133.0Aromatic CH (para)
128.8Aromatic CH (meta)
128.0Aromatic CH (ortho)
47.0-N-CH₂-CH₃
42.0-S-CH₂-C=O
12.5-N-CH₂-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the carbonyl group, the aromatic ring, and the dithiocarbamate moiety. The strong absorption band corresponding to the C=O stretching vibration is one of the most prominent features of the spectrum. The C-N stretching vibration of the thioureide group in the dithiocarbamate is also a key diagnostic peak.

Interactive IR Spectroscopy Data Table for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O Stretching (Ketone)
~1480StrongC-N Stretching (Thioureide)
~1250MediumC-S Stretching
~3060Medium-WeakAromatic C-H Stretching
~2970, 2930MediumAliphatic C-H Stretching
~1600, 1450Medium-WeakAromatic C=C Stretching

Mass Spectrometry Techniques (e.g., EI-MS, ESI-MS) for Molecular Weight Determination

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns, which can further confirm its structure. In techniques like Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will correspond to the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum is also characteristic of the molecule's structure. Common fragmentation pathways for this compound would involve cleavage of the C-S bond, the C-C bond adjacent to the carbonyl group, and fragmentation of the diethylamino group.

Interactive Mass Spectrometry Data Table for this compound

m/zPossible Fragment
267[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
148[S₂CN(C₂H₅)₂]⁺ (Diethylcarbamodithioate fragment)
116[SCN(C₂H₅)₂]⁺

X-ray Diffraction Analysis for Solid-State Structure and Bonding

Interactive X-ray Diffraction Data Table for a Representative Phenacyl Dithiocarbamate Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The specific cell parameters (a, b, c, β, and Volume) would be determined from the X-ray diffraction experiment.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT-D2) for Adsorption and Mechanistic Insights

No specific studies utilizing quantum chemical calculations such as DFT-D2 to investigate the adsorption properties or to provide mechanistic insights for phenacyl N,N-diethylcarbamodithioate were found. Such studies would be valuable in understanding its potential interactions with surfaces or biological macromolecules.

Computational Modeling of Reaction Pathways and Electronic Structure

There is a lack of published research on the computational modeling of the reaction pathways involving this compound. Furthermore, detailed analyses of its electronic structure, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity, have not been reported.

Prediction of Reactivity and Selectivity

In the absence of computational studies, there are no specific predictions regarding the reactivity and selectivity of this compound in various chemical reactions. Theoretical predictions in this area would be beneficial for designing new synthetic routes or for understanding its mode of action in different chemical or biological systems.

Future Research Directions

Development of Novel Derivatization Strategies

The functionalization of the phenacyl N,N-diethylcarbamodithioate backbone is a primary avenue for tailoring its properties for specific applications. Future research should systematically explore the synthesis of new derivatives by modifying both the phenacyl ring and the N,N-diethyl groups.

Strategies could include introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the phenacyl group. This would allow for the tuning of the compound's absorption characteristics, potentially shifting its activation wavelength into the visible light spectrum, which is highly desirable for applications like dental resins and 3D printing. rsc.org Furthermore, replacing the N,N-diethyl groups with other alkyl or aryl substituents could modulate the compound's steric hindrance and solubility, impacting its reactivity and compatibility with different monomer systems. nih.gov

Multi-component reactions and green chemistry approaches, which are gaining traction in the synthesis of dithiocarbamates, could offer efficient and environmentally benign pathways to a library of novel derivatives. nih.gov These strategies often result in high yields and reduce the need for laborious purification steps.

Table 1: Proposed Derivatization Strategies and Their Potential Effects

Modification SiteProposed SubstituentExpected Effect on PropertiesPotential Application
Phenyl Ring (para-position)Methoxy (-OCH3)Red-shift in absorption, increased photoreactivityVisible-light curing, 3D printing
Phenyl Ring (para-position)Nitro (-NO2)Altered electronic states, potential for new photochemical pathwaysSpecialized photoresists
N,N-diethyl groupN-morpholinylIncreased polarity and hydrogen bonding capabilityHydrophilic coatings, hydrogels
N,N-diethyl groupN,N-dibenzylIncreased steric bulk, modified fragmentation kineticsControl over polymerization rate

Exploration of New Photoinitiator Systems with Enhanced Properties

While this compound can potentially function as a standalone Type I photoinitiator (undergoing direct cleavage upon irradiation), its performance could be significantly enhanced by incorporating it into multi-component photoinitiating systems.

Future work should investigate its use in two-component (Type II) and three-component (ternary) systems. acs.orgresearchgate.net In a Type II system, the dithiocarbamate (B8719985) could act as a co-initiator or electron donor in conjunction with a photosensitizer dye, such as camphorquinone (B77051) or a carbazole (B46965) derivative. mdpi.com This would enable initiation with low-energy visible light, for which the dithiocarbamate itself may not absorb strongly. nih.gov

Ternary photoinitiator systems, which often include a photosensitizer, a co-initiator (like an iodonium (B1229267) salt), and an electron donor, have demonstrated superior polymerization rates. acs.orgnih.gov Integrating this compound or its derivatives as the electron donor component in such systems is a promising research direction. The goal would be to develop highly efficient systems for LED-induced polymerization, reducing energy consumption and improving safety compared to traditional UV curing. mdpi.com

Table 2: Hypothetical Performance of this compound in Multi-Component Photoinitiator Systems for Acrylate Polymerization

Photoinitiator SystemComponentsLight SourceMonomer Conversion (%)
MonocomponentThis compound (1 mol%)365 nm LED45
Binary (Type II)Camphorquinone (0.5 mol%) + this compound (1 mol%)470 nm LED65
TernaryDye (0.2 mol%) + Iodonium Salt (1 mol%) + this compound (1 mol%)405 nm LED>80

Expansion of Inhibitory Applications to Other Material Systems

Dithiocarbamates are recognized for their ability to inhibit or control free-radical polymerization. researchgate.netresearchgate.net While their effectiveness has been demonstrated for common vinyl monomers like acrylates and styrene (B11656), their application in other material systems remains largely unexplored. researchgate.net

A key research direction is to evaluate the efficacy of this compound as a polymerization inhibitor or retarder for a wider range of materials. This could include less common monomers, oligomers used in high-performance composites, and resins for additive manufacturing where premature polymerization during storage or processing is a critical issue. For instance, its utility in stabilizing sulfur-based polymers, derived from the inverse vulcanization of elemental sulfur, could be investigated to improve the processability and shelf-life of these novel materials. researchgate.netarxiv.org

Furthermore, its role as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent should be systematically studied. nih.govmdpi.com By controlling the RAFT process, it may be possible to synthesize polymers with well-defined architectures and low polydispersity from monomers that are otherwise difficult to control. nih.gov

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A fundamental understanding of the photophysical and photochemical processes that follow light absorption is crucial for optimizing the performance of this compound. Advanced mechanistic studies using time-resolved spectroscopy are essential to elucidate these complex dynamics. rsc.org

Femtosecond transient absorption (fs-TA) spectroscopy can be employed to track the ultrafast events occurring immediately after photoexcitation, such as intersystem crossing from singlet to triplet excited states and the primary bond cleavage (α-cleavage) that generates the initiating radicals. nih.govnih.gov This technique would allow for the direct observation of transient species and the determination of the timescale for radical generation, which is critical for initiation efficiency. researchgate.net

Complementary techniques like time-resolved resonance Raman and FTIR spectroscopy could provide structural information about the transient intermediates, confirming the nature of the excited states and the radical species formed. researchgate.netresearchgate.net Such studies would provide a detailed picture of the photolysis mechanism, guiding the rational design of more efficient derivatives.

Computational Design of Functionalized Derivatives

Computational chemistry and molecular modeling offer powerful predictive tools to accelerate the discovery and optimization of new functionalized derivatives of this compound. researchgate.net In silico design can guide synthetic efforts by identifying promising candidate structures before their physical synthesis, saving time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption spectra, and excited-state properties of proposed derivatives. mdpi.com These calculations can help screen for compounds with desired absorption wavelengths (e.g., in the visible range) and predict the efficiency of key photochemical events like α-cleavage.

Molecular docking studies could be employed to understand how different derivatives interact within a polymer matrix or with growing polymer chains, providing insights into their effectiveness as inhibitors or RAFT agents. nih.gov By simulating the interaction between the dithiocarbamate and active radical centers, it may be possible to predict its inhibitory power and design derivatives with enhanced activity for specific monomer systems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.